molecular formula C14H16NNaO8 B1664980 Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate CAS No. 120595-80-4

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Cat. No.: B1664980
CAS No.: 120595-80-4
M. Wt: 349.27 g/mol
InChI Key: OINXIJJEOMGKPB-CYRSAHDMSA-M
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Description

Acetaminophen Glucuronide (sodium salt) is an inactive metabolite of the widely used analgesic and antipyretic agent acetaminophen. It is formed via the glucuronidation of acetaminophen by the UDP-glucuronosyltransferase isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . This compound is significant in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaminophen Glucuronide (sodium salt) typically involves the glucuronidation of acetaminophen. One method involves the reaction of acetaminophen with UDP-glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . Another synthetic route includes the reaction of methyl 4-(acetamido)phenyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronic acid with water in tetrahydrofuran and methanol, followed by treatment with potassium carbonate .

Industrial Production Methods: Industrial production of Acetaminophen Glucuronide (sodium salt) often employs enzymatic glucuronidation using recombinant human UDP-glucuronosyltransferase enzymes. This method ensures high specificity and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Acetaminophen Glucuronide (sodium salt) is unique due to its formation through glucuronidation, a major phase II metabolic pathway. This distinguishes it from other metabolites like acetaminophen sulfate, which is formed via sulfation .

Biological Activity

Overview of Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

This compound, often referred to in research contexts as a derivative of phenolic compounds, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes both a sodium salt and multiple hydroxyl groups that may contribute to its biological activity.

Chemical Structure

  • Molecular Formula : C14H16NNaO8
  • Molecular Weight : 353.27 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of three hydroxyl groups in the structure of this compound suggests it may effectively scavenge free radicals.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), potentially providing therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Activity

There is emerging evidence that phenolic compounds can exert neuroprotective effects. These effects may be mediated through the modulation of neuroinflammatory pathways and the enhancement of neuronal survival under stress conditions. This compound could have potential applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • In vitro studies have demonstrated that similar phenolic compounds exhibit significant radical scavenging activity.
    • A comparative study showed that derivatives with multiple hydroxyl groups had enhanced antioxidant capacity compared to their mono-hydroxylated counterparts.
  • Anti-inflammatory Mechanisms :
    • A study investigating the effects of related compounds on macrophage activation found that they significantly reduced the production of TNF-alpha and IL-6.
    • Animal models of arthritis treated with these compounds showed reduced swelling and joint damage.
  • Neuroprotection in Animal Models :
    • Research involving rodent models of Alzheimer’s disease indicated that treatment with phenolic derivatives improved cognitive function and reduced amyloid-beta plaque accumulation.
    • Mechanistic studies suggested that these compounds modulate signaling pathways associated with neuronal survival.

Properties

CAS No.

120595-80-4

Molecular Formula

C14H16NNaO8

Molecular Weight

349.27 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

OINXIJJEOMGKPB-CYRSAHDMSA-M

SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetaminophen glucuronide, 4-Acetamidophenol Glucuronide, APAP Glucuronide, 4'-Hydroxyacetanilide Glucuronide, Paracetamol Glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
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Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
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Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 5
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate
Reactant of Route 6
Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

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